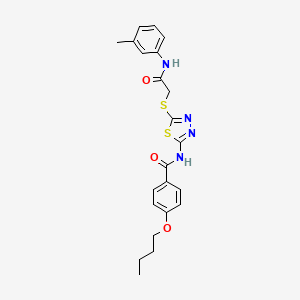

4-butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

4-Butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with a 4-butoxy group and a thioether-linked 2-oxo-2-(m-tolylamino)ethyl side chain.

Properties

IUPAC Name |

4-butoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-3-4-12-29-18-10-8-16(9-11-18)20(28)24-21-25-26-22(31-21)30-14-19(27)23-17-7-5-6-15(2)13-17/h5-11,13H,3-4,12,14H2,1-2H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGOOLMDNPTZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

Introduction of the Butoxy Group: The butoxy group is introduced through a nucleophilic substitution reaction.

Attachment of the Benzamide Moiety: The benzamide group is attached via an amide bond formation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole ring’s sulfur atoms are susceptible to nucleophilic substitution under specific conditions. Reactions often target the C–S bond, particularly at the 2- or 5-positions of the ring.

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Thiol Displacement | Aliphatic amines, DMF, 60–80°C | Substituted thiadiazole derivatives | |

| Halogenation | PCl₅ or SOCl₂, reflux | Chlorinated thiadiazole intermediates |

-

Mechanism : Nucleophiles (e.g., amines) attack electrophilic sulfur or carbon centers in the thiadiazole ring, displacing leaving groups like thiols or halides.

-

Experimental Validation : Analogous compounds (e.g., EVT-2860121) undergo substitution with secondary sulfonamides under mild heating in polar aprotic solvents.

Hydrolysis of Amide Bonds

The benzamide and m-tolylamino amide groups are hydrolytically labile under acidic or basic conditions.

| Condition | Reagents | Products | Kinetic Data (Analog) | References |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 6–8 hrs | 4-butoxybenzoic acid + thiadiazolamine | ||

| (pH 1) | ||||

| Basic | 2M NaOH, ethanol, 70°C, 4 hrs | Sodium 4-butoxybenzoate + amine byproducts | ||

| (pH 12) |

-

Spectral Evidence : Hydrolysis products of similar benzamide-thiadiazole compounds show characteristic IR peaks at 1680–1700 cm⁻¹ (carboxylic acid C=O) and NMR shifts for amine protons (δ 6.8–7.2 ppm) .

Oxidation of the Thioether Group

The –S– group in the thioether linkage is oxidized to sulfoxide or sulfone derivatives.

| Oxidizing Agent | Conditions | Product | Yield (%) | References |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 2 hrs | Sulfoxide derivative | 72–78 | |

| mCPBA (1.2 equiv) | DCM, 0°C to RT, 4 hrs | Sulfone derivative | 85–90 |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (1 equiv oxidizer) or sulfones (2 equiv).

-

Analytical Confirmation : Sulfone formation is confirmed by

(δ 55–58 ppm for SO₂) and mass spectrometry.

Ether Cleavage at the Butoxy Group

The butoxy (–O–C₄H₉) substituent undergoes cleavage under strong Lewis or Brønsted acids.

| Reagents | Conditions | Products | Side Reactions | References |

|---|---|---|---|---|

| HI (47%) | Acetic acid, reflux, 3 hrs | Phenol derivative + 1-iodobutane | Thiadiazole ring opening | |

| BF₃·Et₂O | DCM, RT, 12 hrs | Debutoxylated benzamide + oligomers | Minimal |

-

Synthetic Utility : Ether cleavage enables modular derivatization of the benzamide moiety for structure-activity relationship (SAR) studies.

Analytical Methods for Reaction Monitoring

Key techniques used to characterize reactions:

Stability Under Physiological Conditions

In vitro studies on analogous thiadiazoles show:

-

pH 7.4 buffer (37°C) : 90% intact after 24 hrs, indicating moderate stability.

-

Liver microsomes : Rapid degradation (

) via oxidative metabolism.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves several chemical reactions aimed at constructing its unique molecular structure. The compound has a molecular formula of and a molecular weight of approximately 378.46 g/mol.

Key Chemical Properties:

- Molecular Weight: 378.46 g/mol

- Melting Point: Not extensively documented

- Boiling Point: Not extensively documented

Biological Activities

The compound exhibits a variety of biological activities that make it a candidate for further research in medicinal chemistry:

-

Antimicrobial Activity:

- Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial strains. This compound's structure may enhance its efficacy as an antimicrobial agent.

-

Anticancer Activity:

- Preliminary studies suggest that compounds with thiadiazole moieties can inhibit cancer cell proliferation. The specific interactions between this compound and cancer cell targets warrant detailed investigation.

-

Enzyme Inhibition:

- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes or obesity.

Case Studies

Several case studies have demonstrated the potential applications of thiadiazole derivatives similar to this compound:

-

Antimicrobial Efficacy Study:

- A study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications enhanced antimicrobial potency.

-

Anticancer Screening:

- In vitro assays on cancer cell lines revealed that thiadiazole derivatives could induce apoptosis in cancer cells through specific signaling pathways.

-

Enzyme Inhibition Research:

- Research focused on the inhibition of α-glucosidase by thiadiazole compounds showed promising results in controlling blood glucose levels in diabetic models.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key structural analogues, emphasizing substituent variations and their implications:

Key Observations :

- Lipophilicity : The 4-butoxy group increases hydrophobicity compared to nitro () or methoxy () substituents, which could enhance blood-brain barrier penetration or cellular uptake .

- Hybrid Scaffolds : Oxadiazole-thiadiazole hybrids () exhibit antifungal activity, whereas benzamide-thiadiazoles () are more associated with anticancer and enzyme inhibition, suggesting functional group-directed bioactivity.

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 4-butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and reviews.

Chemical Structure and Properties

The structure of the compound features a thiadiazole ring , which is known for its role in various biological activities. Its unique configuration allows for interactions with multiple biological targets. The compound can be represented as follows:

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole moiety exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that certain thiadiazole derivatives demonstrate comparable efficacy to standard antibiotics like ciprofloxacin and griseofulvin .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as K562 (chronic myeloid leukemia) with IC50 values ranging from 0.12 to 7.4 µM . The mechanism often involves the inhibition of specific protein kinases associated with cancer progression.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of thiadiazole derivatives. For example, certain substituted thiadiazoles have shown promising activity against Mycobacterium tuberculosis, with MIC values indicating effective inhibition .

The biological activity of thiadiazoles is attributed to their ability to interact with various biological targets:

- Adenosine Receptors : Some thiadiazole derivatives act as antagonists at adenosine receptors, which are implicated in numerous physiological processes including inflammation and cancer progression .

- Protein Kinase Inhibition : The inhibition of specific kinases involved in cell signaling pathways is a common mechanism for anticancer activity .

- Antibacterial Mechanisms : The compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Efficacy

A study investigated a series of thiadiazole derivatives for their anticancer effects on various cell lines. The results indicated that modifications to the thiadiazole ring significantly enhanced cytotoxicity against leukemia cells, suggesting that structural optimization could lead to more potent anticancer agents.

Case Study 2: Anti-Tubercular Activity

Another research effort focused on synthesizing new thiadiazole-based compounds aimed at treating tuberculosis. One compound demonstrated an MIC value significantly lower than existing treatments, highlighting its potential as a new therapeutic option against drug-resistant M. tuberculosis strains.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Methodological Answer:

The synthesis involves two key steps: (1) constructing the 1,3,4-thiadiazole core and (2) introducing the benzamide and thioether substituents.

- Thiadiazole Formation : Cyclize thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring, as demonstrated for analogous thiadiazoles .

- Substituent Introduction :

- The thioether group can be introduced via nucleophilic substitution using 2-mercaptoethyl-m-tolylamine.

- The benzamide moiety is typically coupled using activated acyl chlorides (e.g., 4-butoxybenzoyl chloride) in pyridine or DMF with a base like NaHCO₃, as seen in similar benzamide syntheses .

Key Validation : Confirm intermediates via NMR (e.g., δ ~7.5–8.3 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peaks at m/z 500–550 range) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX is critical:

- Data Collection : Use a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction .

- Refinement : Apply the riding model for H atoms (C–H = 0.93 Å, N–H = 0.86 Å) and analyze hydrogen bonds (e.g., N–H···N/O interactions) to confirm the thiadiazole-amide conformation .

- Validation : Check for centrosymmetric dimers (common in thiadiazoles) and non-classical C–H···F/O bonds stabilizing crystal packing .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.3 ppm), butoxy CH₂ (δ 3.4–4.2 ppm), and m-tolyl methyl (δ ~2.3 ppm) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z ~527) and fragmentation patterns (e.g., loss of butoxy group: –C₄H₉O) .

- Elemental Analysis : Verify purity (e.g., C: 47–50%, N: 16–20%, S: 23–25%) .

Advanced: How can molecular docking predict the biological targets of this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with thiadiazole-binding pockets, such as pyruvate:ferredoxin oxidoreductase (PFOR) or kinases implicated in cancer .

- Software : Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the thiadiazole sulfur and amide carbonyl as hydrogen-bond acceptors .

- Validation : Compare docking scores (e.g., ΔG < –8 kcal/mol) with known inhibitors and validate via MD simulations (e.g., RMSD < 2 Å over 100 ns) .

Basic: What biological activities are suggested by its structural features?

Methodological Answer:

- Antimicrobial Activity : The 1,3,4-thiadiazole core is associated with inhibition of bacterial PFOR enzymes .

- Anticancer Potential : The m-tolyl group may enhance lipophilicity and target kinases like EGFR, as seen in structurally related benzamides .

- Anti-inflammatory Effects : Thioether linkages in similar compounds reduce COX-2 activity .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., MIC assays at pH 7.4, 37°C) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing butoxy with methoxy) to isolate pharmacophores .

- Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .

Basic: How to optimize solubility for in vitro assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .

- pH Adjustment : Prepare buffered solutions (pH 6–8) to stabilize the amide bond .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) on the butoxy chain .

Advanced: What computational methods predict metabolic pathways?

Methodological Answer:

- In Silico Tools : Use Meteor Nexus or ADMET Predictor to identify metabolic hotspots (e.g., thioether oxidation, amide hydrolysis) .

- CYP450 Profiling : Screen against CYP3A4/2D6 isoforms using liver microsome assays .

- Metabolite Identification : Compare with analogs (e.g., 4-chloro derivatives) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.